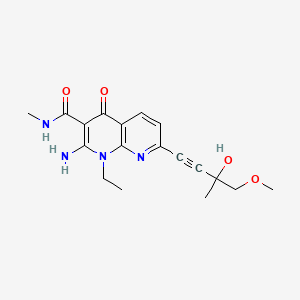

2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthyridine derivatives typically involves the condensation of amino-substituted cyclic amines with halogenated or sulfonated naphthyridine carboxylic acids or their esters. For example, Pyridonecarboxylic acids as antibacterial agents have been synthesized through reactions involving cyclic amines such as 3-aminopyrrolidine with chloro-, ethylsulfonyl-, and tosyloxy-substituted naphthyridine carboxylic acids, highlighting a method that could be adapted for the synthesis of the compound (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a naphthyridine core, which is a bicyclic compound consisting of a pyridine ring fused to a pyridone ring. This core structure can be substituted at various positions to yield compounds with different physical and chemical properties. For instance, the synthesis and structure-activity relationships of novel 7-substituted naphthyridine-3-carboxylic acids demonstrate the impact of substituents on the compound's activity and properties (Tsuzuki et al., 2004).

Chemical Reactions and Properties

Naphthyridine derivatives undergo various chemical reactions, including cyclization, substitution, and condensation, to form complex structures. For example, the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted naphthyridine carboxylates through a multi-step synthesis involving condensation and cyclization reactions illustrates the chemical versatility of naphthyridine compounds (Pirnat et al., 2010).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility, melting point, and crystallinity, depend on the nature and position of substituents on the naphthyridine core. The synthesis and antibacterial evaluation of naphthyridine carboxylic acid esters, for example, highlight how structural modifications affect the compound's physical properties and biological activity (Santilli et al., 1975).

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives, including reactivity, stability, and biological activity, are influenced by their molecular structure. The synthesis and structure-activity relationships of naphthyridine derivatives as antitumor agents provide insight into the chemical properties that contribute to their cytotoxic activity, demonstrating the relationship between chemical structure and biological function (Tsuzuki et al., 2004).

Applications De Recherche Scientifique

Antibacterial Activity

Pyridonecarboxylic Acids as Antibacterial Agents : Compounds similar to the mentioned chemical, especially those with amino- and hydroxy-substituted cyclic amino groups, have shown significant in vitro and in vivo antibacterial activity. This includes the synthesis of analogs like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which demonstrated higher activity than enoxacin (Egawa et al., 1984).

Antimicrobial Carboxamides with Peptide Linkage : Research on chiral linear carboxamides incorporating peptide linkage, including variants of 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides, revealed their antimicrobial properties. These compounds were synthesized via condensation reactions and demonstrated notable antimicrobial effects (Khalifa et al., 2016).

Naphthyridine Derivatives in Antibacterial Evaluation : Derivatives of 1,8-naphthyridine-3-carboxylic acid, including ethyl and butyl esters, were synthesized and evaluated against bacterial infections. The derivatives showed promise in protecting animals against E. coli and other gram-negative bacteria (Santilli et al., 1975).

Anti-inflammatory and Anticancer Potential

- Anti-inflammatory Activity of Naphthyridine Derivative : A study focused on the anti-cancer and anti-inflammatory properties of certain 1,8-naphthyridine-3-carboxamide derivatives. Compounds like 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide demonstrated high cytotoxicity against cancer cell lines and inhibited the secretion of pro-inflammatory cytokines, indicating their potential in cancer and inflammation treatment (Madaan et al., 2013).

Synthesis and Characterization

- Synthetic Processes and Characterizations : Various studies have focused on the synthesis and structural elucidation of 1,8-naphthyridine derivatives. These include the development of novel synthetic methods and characterizations using spectroscopic techniques, contributing to the understanding of these compounds' chemical properties and potential applications in different fields (Kobayashi et al., 2009), (Pirnat et al., 2010).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

(Rac)-SAR131675 is likely to affect several biochemical pathways. For instance, it may influence the PI3K/AKT and RHO/RAC/PAK signalling pathways . These pathways play a crucial role in various cellular processes, including cell growth, survival, and motility. The downstream effects of these pathway alterations can have significant impacts on cellular function and overall health.

Pharmacokinetics

The pharmacokinetics of (Rac)-SAR131675, including its absorption, distribution, metabolism, and excretion (ADME) properties, are critical for understanding its bioavailability and therapeutic potential. The drug accumulation ratio (Rac) is a key parameter in pharmacokinetics, indicating the extent of drug accumulation in the body under steady-state conditions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Rac)-SAR131675. Factors such as temperature, humidity, and mechanical shock can affect the compound’s stability and activity . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can also impact the compound’s action. Understanding these environmental influences is crucial for optimizing the use of (Rac)-SAR131675 in therapeutic applications.

Propriétés

IUPAC Name |

2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B1193410.png)